5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Inconsistent purity and salt-form variability in 1,3,4-thiadiazole building blocks frequently undermine SAR reproducibility and assay confidence. CAS 1243250-16-9, supplied as its stable dihydrochloride salt, directly addresses these pain points: • ≥95% purity ensures observed biological activity originates from the target compound, not impurities or salt inconsistencies. • Dual reactive primary amino groups enable facile amide coupling and reductive amination for systematic library generation. • Branched-chain 1-amino-2-methylpropyl substituent confers predicted LogP 0.32 and PSA 106 Ų - favorable drug-like physicochemical parameters distinct from simpler methyl or unsubstituted analogs. • Enhanced aqueous solubility of the dihydrochloride form supports formulation development and broad assay compatibility. Available from BenchChem with full analytical documentation and immediate global dispatch.

Molecular Formula C6H14Cl2N4S
Molecular Weight 245.17316
CAS No. 1243250-16-9
Cat. No. B1145767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine
CAS1243250-16-9
Synonyms5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine(SALTDATA: 2.15HCl 0.25H2O)
Molecular FormulaC6H14Cl2N4S
Molecular Weight245.17316
Structural Identifiers
SMILESCC(C)C(C1=NN=C(S1)N)N
InChIInChI=1S/C6H12N4S/c1-3(2)4(7)5-9-10-6(8)11-5/h3-4H,7H2,1-2H3,(H2,8,10)
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine: Overview


5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine (CAS 1243250-16-9) is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, characterized by a branched-chain aminoalkyl substituent at the 5-position . This structural motif is of interest in medicinal chemistry as a core scaffold for developing bioactive molecules [1]. The compound is available as a dihydrochloride salt (C6H14Cl2N4S, MW 245.17) to enhance its stability and solubility, with commercial sources offering purities of ≥95% or ≥98% .

Workflow Branched 1,3,4-thiadiazole scaffold for library synthesis and SAR exploration
Format Dihydrochloride salt supports enhanced aqueous handling and stability
Selection Defined 1-amino-2-methylpropyl substitution provides distinct physicochemical control

Why Generic Analogs Cannot Substitute


Generic substitution with other 1,3,4-thiadiazol-2-amine derivatives is scientifically inadvisable due to the profound impact of even minor substituent changes on critical physicochemical properties. The specific branched-chain 1-amino-2-methylpropyl group at the 5-position in CAS 1243250-16-9 directly influences its predicted LogP (0.32), LogD at pH 7.4 (-0.10), and polar surface area (106 Ų) . In contrast, simpler unsubstituted or methyl-substituted analogs possess different physicochemical profiles , which would alter membrane permeability, solubility, and target binding kinetics, thereby invalidating any structure-activity relationship (SAR) data derived from the specific compound.

Substituent-specific profile
The branched-chain group directly determines LogP and PSA; substituting it alters permeability and target binding kinetics, breaking SAR continuity.
Salt form mismatch
Free base or alternative salts may exhibit different solubility and stability; the dihydrochloride ensures consistent handling and assay performance.
Scaffold analog assumption
In-class 1,3,4-thiadiazol-2-amines are not interchangeable; even minor side-chain changes can shift physicochemical and biological behavior.

Evidence vs. In-Class Comparators


Lipophilicity (LogP/LogD) Profile

The predicted LogP of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine is 0.32, positioning it in a more hydrophilic region of chemical space compared to the unsubstituted 1,3,4-thiadiazol-2-amine scaffold, which is often modified to enhance lipophilicity for better membrane permeability. The LogD at pH 7.4 is -0.10, indicating a balanced distribution between ionized and non-ionized species at physiological pH, a characteristic that can be advantageous for optimizing bioavailability .

Lipophilicity
Class-level inference
Predicted ACD/LogP: 0.32; LogD (pH 7.4): −0.10 vs. unsubstituted 1,3,4-thiadiazol-2-amine (often modified to LogP ~1–3)
Hydrophilic baseline distinguishes from modified analogs.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Drug Design

Boiling Point and Vapor Pressure

The predicted boiling point is 316.3 ± 44.0 °C at 760 mmHg, with a corresponding vapor pressure of 0.0 ± 0.7 mmHg at 25°C . This indicates a relatively high thermal stability for a molecule of this size, suggesting it can withstand standard laboratory and synthetic conditions without significant decomposition.

Thermal stability
Class-level inference
Predicted bp 316.3 ± 44.0 °C (760 mmHg); vapor pressure ~0 mmHg at 25 °C
Suggests high thermal tolerance for processing and purification.
Predicted values; confirm experimentally.
Process Chemistry Material Science Thermal Stability

Commercial Purity and Salt Form

The compound is commercially available as a dihydrochloride salt with certified purities of 95% (Fluorochem, Chemenu) and NLT 98% (Leyan, MolCore) . The dihydrochloride form significantly enhances aqueous solubility and handling stability compared to the free base, which is often more hygroscopic and prone to oxidation.

Purity & salt form
Supporting evidence
Dihydrochloride, certified ≥95% to ≥98% purity (multi-supplier)
Defined salt and high purity support reproducible assay outcomes.
Verify supplier CoA for lot-specific values.
Chemical Procurement Analytical Standards Reproducibility

Polar Surface Area and Hydrogen Bonding

The compound possesses a predicted polar surface area (PSA) of 106 Ų and four hydrogen bond donor/acceptor sites . According to Lipinski's Rule of Five, a PSA under 140 Ų and ≤5 H-bond donors are favorable for oral bioavailability. This compound's profile falls well within these guidelines, indicating good potential for drug-like properties.

PSA & H-bonding
Class-level inference
Predicted PSA: 106 Ų; 4 H-bond donors; 4 H-bond acceptors
Profile meets Lipinski drug-likeness guidelines.
Predicted; experimental validation advised.
Medicinal Chemistry Drug-likeness Pharmacokinetics

Key Applications of the Dihydrochloride


Medicinal Chemistry: Library Synthesis Scaffold

This compound serves as a versatile 1,3,4-thiadiazole building block for generating compound libraries. Its two primary amino groups allow for facile derivatization (e.g., amide coupling, reductive amination) to explore structure-activity relationships around a core scaffold with favorable predicted drug-like properties (LogP 0.32, PSA 106 Ų) .

Chemical Biology: Antimicrobial Probe Development

Given the known antimicrobial potential of the 1,3,4-thiadiazole class [1], this specific analog can be employed in assays to probe mechanisms of bacterial or fungal inhibition. Its use is supported by the availability of a high-purity (≥98%) dihydrochloride salt , which ensures that observed biological activity is attributable to the target compound and not impurities or salt form inconsistencies.

Process Chemistry: Solubility and Stability Model

The dihydrochloride salt form offers enhanced aqueous solubility, making it a useful model for developing formulation or crystallization processes for heterocyclic amines . Its predicted thermal stability (bp 316 °C) allows for evaluation in a wide range of process-relevant conditions, such as high-temperature reactions.

Application
Selection Property
Validation Focus
Thiadiazole library synthesis
Predicted drug-like physicochemical profile
Amino group derivatization and SAR exploration
Antimicrobial probe development
High-purity dihydrochloride salt
Bioactivity attribution and reproducibility
Solubility/stability process model
Enhanced aqueous solubility (salt form)
Thermal stability under process conditions

Technical Documentation Hub

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